(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions. This reaction forms the 2-thioxo-1,3-thiazolidin-4-one structure.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone, forming the pyridin-2-ylmethylidene moiety.
Attachment of the Morpholine Group: The morpholine group is typically introduced through a nucleophilic substitution reaction, where a halogenated propyl chain reacts with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridin-2-ylmethylidene moiety, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the pyridin-2-ylmethylidene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for anticancer drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-[3-(dimethylamino)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a dimethylamino group instead of morpholine.
(5Z)-3-[3-(piperidin-1-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one imparts unique properties, such as increased solubility and potential for hydrogen bonding, which can enhance its biological activity and make it more versatile in various applications.
Properties
Molecular Formula |
C16H19N3O2S2 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
(5Z)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H19N3O2S2/c20-15-14(12-13-4-1-2-5-17-13)23-16(22)19(15)7-3-6-18-8-10-21-11-9-18/h1-2,4-5,12H,3,6-11H2/b14-12- |
InChI Key |
MVDWQAGHCYLWKU-OWBHPGMISA-N |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Origin of Product |
United States |
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